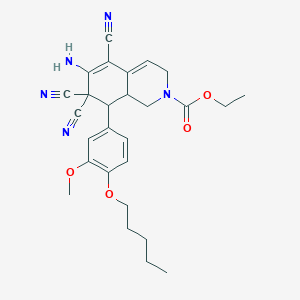
ethyl 2-amino-4-(2,4-difluorophenyl)-7-hydroxy-4H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-4-(2,4-difluorophenyl)-7-hydroxy-4H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(2,4-difluorophenyl)-7-hydroxy-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate chromene. This intermediate is then subjected to further reactions, including amination and esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
化学反応の分析
Types of Reactions
Ethyl 2-amino-4-(2,4-difluorophenyl)-7-hydroxy-4H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted chromenes depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
The mechanism of action of ethyl 2-amino-4-(2,4-difluorophenyl)-7-hydroxy-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
類似化合物との比較
Similar Compounds
2-Amino-4-(2,4-difluorophenyl)thiazole: Known for its antimicrobial properties.
Ethyl 2-aminothiazole-4-carboxylate: Used in the synthesis of Schiff bases with antimicrobial activity.
Uniqueness
Ethyl 2-amino-4-(2,4-difluorophenyl)-7-hydroxy-4H-chromene-3-carboxylate is unique due to its chromene core structure combined with the presence of both amino and hydroxyl functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C18H15F2NO4 |
|---|---|
分子量 |
347.3g/mol |
IUPAC名 |
ethyl 2-amino-4-(2,4-difluorophenyl)-7-hydroxy-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H15F2NO4/c1-2-24-18(23)16-15(11-5-3-9(19)7-13(11)20)12-6-4-10(22)8-14(12)25-17(16)21/h3-8,15,22H,2,21H2,1H3 |
InChIキー |
KTFJSKIITFTJGW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)F)F)C=CC(=C2)O)N |
正規SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)F)F)C=CC(=C2)O)N |
溶解性 |
0.7 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-diamino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-4H-thiopyran-3,5-dicarbonitrile](/img/structure/B459172.png)
![2-{[4-(4-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B459174.png)
![1-Adamantyl[4-amino-2-(3-chloroanilino)-1,3-thiazol-5-yl]methanone](/img/structure/B459175.png)
![{4-Amino-2-[(3-chlorophenyl)amino]-1,3-thiazol-5-yl}(4-fluorophenyl)methanone](/img/structure/B459176.png)

![methyl 2-amino-5-oxo-4-pyridin-3-yl-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B459180.png)
![2-{4-[6-AMINO-5-CYANO-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}-N,N-DIETHYLACETAMIDE](/img/structure/B459182.png)
![2-[(2-bromobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B459183.png)
![1-Methylethyl [(3-cyano-4,6-dithien-2-ylpyridin-2-yl)sulfanyl]acetate](/img/structure/B459186.png)
![6-Amino-4-[3-methoxy-4-(pentyloxy)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459189.png)
![2-methoxyethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B459190.png)
![N-[1-(1-adamantyl)ethyl]-2-{[3-cyano-6-methyl-4-(3-thienyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B459191.png)


